

A Technical Guide to the Spectroscopic Characterization of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(Hydroxymethyl)phenoxy)ethanol

Cat. No.: B1322800

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This guide provides an in-depth analysis of the spectroscopic data for **2-(4-(Hydroxymethyl)phenoxy)ethanol** (CAS No: 5456-37-1), a bifunctional organic compound with applications in polymer chemistry and as an intermediate in organic synthesis. The structural elucidation of this molecule is paramount for confirming its identity, purity, and for predicting its reactivity. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-(4-(Hydroxymethyl)phenoxy)ethanol possesses a molecular formula of $C_9H_{12}O_3$ and a molecular weight of 168.19 g/mol. Its structure comprises a para-substituted benzene ring with a hydroxymethyl group and an ether linkage to an ethanol moiety. This unique arrangement of functional groups—a primary alcohol, a benzylic alcohol, an ether, and an aromatic ring—gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of **2-(4-(Hydroxymethyl)phenoxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For **2-(4-(Hydroxymethyl)phenoxy)ethanol**, both ^1H and ^{13}C NMR are indispensable for unambiguous characterization.

^1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected ^1H NMR spectrum of **2-(4-(Hydroxymethyl)phenoxy)ethanol** would exhibit distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, the benzylic methylene protons, and the hydroxyl protons.

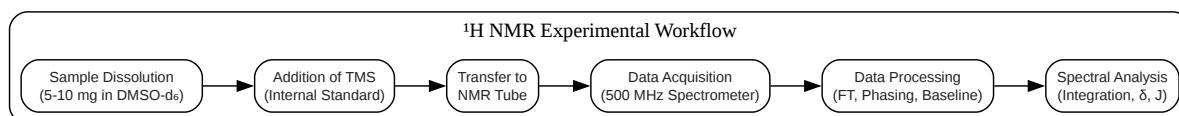
Predicted ^1H NMR Data (500 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	Doublet (d)	2H	Ar-H (ortho to -OCH ₂ CH ₂ OH)
~6.90	Doublet (d)	2H	Ar-H (ortho to -CH ₂ OH)
~5.15	Triplet (t)	1H	-CH ₂ OH (benzylic)
~4.85	Triplet (t)	1H	-CH ₂ OH (ethoxy)
~4.45	Doublet (d)	2H	Ar-CH ₂ OH
~4.00	Triplet (t)	2H	-OCH ₂ CH ₂ OH
~3.70	Quartet (q)	2H	-OCH ₂ CH ₂ OH

Causality behind Experimental Choices: The choice of a deuterated polar solvent like DMSO- d_6 is crucial for observing the exchangeable hydroxyl protons, which might otherwise be broadened or absent in less polar solvents like CDCl_3 . Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2-(4-(Hydroxymethyl)phenoxy)ethanol** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.
- Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals and determine the chemical shifts and coupling constants.



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Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, fewer than nine signals are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~158.0	Ar-C (para to -CH ₂ OH)
~131.0	Ar-C (ipso to -CH ₂ OH)
~129.0	Ar-CH (ortho to -CH ₂ OH)
~115.0	Ar-CH (ortho to -OCH ₂ CH ₂ OH)
~69.5	-OCH ₂ CH ₂ OH
~62.5	Ar-CH ₂ OH
~60.0	-OCH ₂ CH ₂ OH

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating nature of the ether oxygen and the hydroxymethyl group. The carbon attached to the ether oxygen (C-O) is expected to be the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(4-(Hydroxymethyl)phenoxy)ethanol** is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (from both hydroxyl groups, hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1600, 1500	Medium-Strong	Aromatic C=C stretching
1240	Strong	Aryl-O-C asymmetric stretching
1040	Strong	C-O stretching (primary and benzylic alcohols)

Trustworthiness: The presence of a broad and intense absorption in the 3400-3200 cm⁻¹ region is a highly reliable indicator of the presence of hydroxyl groups and intermolecular hydrogen bonding.^{[1][2][3][4][5]}

Experimental Protocol for IR Spectroscopy (ATR):

- Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Scan: Record the spectrum of the sample.
- Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **2-(4-(Hydroxymethyl)phenoxy)ethanol**, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak ($[M]^+$) is expected at $m/z = 168$. Key fragmentation pathways would involve the cleavage of the ether bond and the loss of the hydroxymethyl and hydroxyethyl groups.

Predicted Key Fragments:

m/z	Fragment
168	$[C_9H_{12}O_3]^+$ (Molecular Ion)
137	$[M - CH_2OH]^+$
123	$[M - CH_2CH_2OH]^+$
107	$[HOC_6H_4CH_2]^+$
94	$[C_6H_5OH]^+$
77	$[C_6H_5]^+$

Authoritative Grounding: The fragmentation of ethers often proceeds via cleavage of the C-O bond, and alcohols typically undergo dehydration or alpha-cleavage.^{[6][7][8]} The fragmentation of the aromatic ring will also contribute to the spectrum.

Conclusion

The comprehensive spectroscopic analysis of **2-(4-(Hydroxymethyl)phenoxy)ethanol** through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and characterization of this versatile chemical compound.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-(4-(Hydroxymethyl)phenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322800#spectroscopic-data-for-2-4-hydroxymethyl-phenoxy-ethanol-nmr-ir-ms]

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